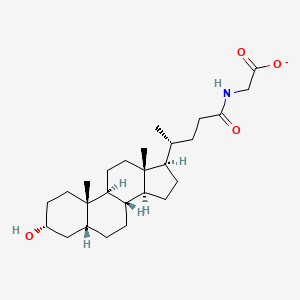

Glycolithocholate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glycolithocholate is a N-acylglycinate that is the conjugate base of glycolithocholic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a glycolithocholic acid.

Applications De Recherche Scientifique

Drug Delivery Systems

Absorption Enhancer

Glycolithocholate is recognized for its ability to enhance the absorption of therapeutic agents. Studies have shown that it can improve the bioavailability of drugs administered rectally or intratracheally. For instance, sodium glycocholate (a salt form) was found to be effective in enhancing insulin absorption in animal models, outperforming other bile salts like sodium taurocholate in certain contexts . This property makes this compound a valuable component in formulating drug delivery systems aimed at overcoming biological barriers.

Nanomicelle Formulations

Research has demonstrated that this compound can be incorporated into nanomicelle formulations to improve the solubility and bioavailability of poorly soluble drugs. For example, docetaxel-loaded nanomicelles containing this compound showed significant anti-tumor efficacy while reducing side effects associated with high drug concentrations . This application highlights its potential in cancer therapy and other fields requiring enhanced drug delivery mechanisms.

Metabolic Health

Role in Insulin Clearance

this compound levels have been linked to insulin clearance and metabolic health. Studies indicate that elevated plasma levels of certain bile acids, including this compound, correlate with insulin resistance and obesity . Understanding these relationships can aid in developing therapeutic strategies for managing metabolic disorders like type 2 diabetes.

Cardiometabolic Risk Assessment

Recent findings suggest that this compound may serve as a biomarker for assessing cardiometabolic risk factors. Its levels have been associated with inflammatory markers and metabolic syndrome components, indicating its potential role in monitoring cardiovascular health .

Disease Biomarkers

Ulcerative Colitis and Liver Diseases

this compound has been identified as a predictive marker for various gastrointestinal diseases, including ulcerative colitis and primary sclerosing cholangitis. Elevated levels of this bile acid are observed in patients with these conditions, suggesting its utility in disease diagnosis and monitoring .

COVID-19 Prognostic Indicator

Recent studies have highlighted this compound 3-sulfate as a significant biomarker for predicting outcomes in COVID-19 patients. Elevated levels were found to correlate with mortality rates in early stages of the disease, demonstrating its potential as a prognostic tool . This application underscores the evolving role of bile acids in understanding infectious diseases.

Summary Table of Applications

Analyse Des Réactions Chimiques

Deconjugation by Bile Salt Hydrolases (BSHs)

Glycolithocholate undergoes enzymatic hydrolysis of its glycine moiety via bile salt hydrolases (BSHs) produced by gut microbiota. This reaction yields unconjugated lithocholic acid (LCA) and free glycine:

This compoundBSHLithocholic acid+Glycine

-

Mechanism : BSHs cleave the C-24 N-acyl amide bond, a prerequisite for further bacterial modifications .

-

Biological Impact : Deconjugation increases LCA's hydrophobicity, enhancing passive absorption in the colon but also raising cytotoxicity risks .

Sulfation

This compound is sulfated at the 3α-hydroxyl group by sulfotransferases , forming This compound sulfate (GLCA-sulf) .

| Property | GLCA | GLCA-sulf |

|---|---|---|

| Exact mass (g/mol) | 432.3119 | 255.6307 |

| Retention time (min) | 5.53 | 5.01 |

| MRM transition (m/z) | 432.3 → 73.9 | — |

| KEGG ID | C15557 | C11301 |

Oxidation/Epimerization by Hydroxysteroid Dehydrogenases (HSDHs)

Gut bacteria modify this compound via HSDHs , converting its 3α-hydroxyl group to a 3-oxo intermediate through reversible epimerization:

This compound↔3 oxo this compound↔Iso this compound

-

Key Enzymes :

-

Analytical Evidence : HMQC NMR studies confirm intermediates like N-glycolithocholyl-α-hydroxyglycine during oxidative cleavage .

Oxidative Cleavage in Peroxisomes

In hepatic peroxisomes, this compound’s side chain undergoes β-oxidation , though this is more prominent in primary bile acids. Key steps include:

-

Activation to cholestanoyl-CoA by bile acid CoA synthetase.

-

Peroxisomal β-oxidation via four enzymes, shortening the side chain .

Environmental Modulation

Exposure to environmental chemicals (e.g., polychlorinated biphenyls) alters this compound metabolism by modulating enzymes like CYP7A1 and CYP27A1 , affecting its synthesis and detoxification pathways .

Key Research Findings

Propriétés

Formule moléculaire |

C26H42NO4- |

|---|---|

Poids moléculaire |

432.6 g/mol |

Nom IUPAC |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 |

Clé InChI |

XBSQTYHEGZTYJE-OETIFKLTSA-M |

SMILES isomérique |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

SMILES canonique |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Synonymes |

3a-Hydroxy-5b-cholanic acid glycine ester glycolithocholate glycolithocholic acid glycolithocholic acid, monosodium salt lithocholylglycine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.